N-十二烷基脱氧诺吉霉素

描述

Synthesis Analysis

The synthesis of DDN and related compounds involves complex organic synthesis techniques. Although there is no direct research on the synthesis of N-dodecyldeoxynojirimycin specifically, studies on the total synthesis of related glycopeptide antibiotics provide insights into the methodologies that could be applied to synthesize compounds like DDN. These syntheses are significant for the development of antibiotics to combat resistant bacterial strains, highlighting the importance of advanced organic synthesis techniques in medical research (Okano, Isley, & Boger, 2017).

Molecular Structure Analysis

Understanding the molecular structure of DDN is crucial for comprehending its chemical behavior and interactions. While specific studies on DDN's molecular structure analysis are scarce, general approaches to analyzing the structure of complex molecules involve advanced spectroscopic techniques. These methodologies can elucidate the arrangement of atoms within a molecule and are vital for the development of new drugs and materials.

Chemical Reactions and Properties

The chemical reactions and properties of DDN are influenced by its unique molecular structure. Studies on related compounds, such as antimicrobial peptides and their mechanisms, offer insights into how DDN might interact with biological systems. For example, research on bacteriocins outlines how these compounds inhibit the growth of bacteria, which could be relevant to understanding DDN's potential bioactivities (Zou et al., 2018).

Physical Properties Analysis

The physical properties of DDN, such as solubility, melting point, and stability, are essential for its application in various fields. Although specific data on DDN is not readily available, the physical properties of similar compounds can provide a comparative basis. Research into the physical and stability characteristics of analogous compounds can inform the handling, storage, and application of DDN in scientific and industrial contexts.

Chemical Properties Analysis

DDN's chemical properties, including reactivity, acidity/basicity, and functional group behavior, are fundamental to its potential applications. While direct research on DDN's chemical properties is limited, studies on the synthesis and application of similar molecules can shed light on its behavior. For instance, the development and bioactivity of glycopeptide antibiotics demonstrate the impact of chemical modifications on biological activity and drug efficacy (Okano, Isley, & Boger, 2017).

科学研究应用

糖鞘脂消耗

N-丁基脱氧诺吉霉素已被发现能有效降低成年小鼠的糖鞘脂水平。这表明其在理解糖鞘脂功能以及可能治疗人类糖鞘脂沉积症方面的潜力 (Platt et al., 1997).

亲和纯化辅助剂

N-烷基-脱氧诺吉霉素-琼脂糖在从正常和戈谢病脾脏来源中亲和纯化人酸性β-葡萄糖苷酶的过程中显示出稳定性、容量和特异性的提高 (Osiecki-Newman et al., 1986).

抗病毒特性

研究表明,N-丁基脱氧诺吉霉素 (NB-DNJ) 通过导致 E2 包膜蛋白错误折叠,损害其与 E1-E2 异二聚体的缔合,对牛病毒性腹泻病毒具有抗病毒作用 (Branza-Nichita et al., 2001)。它还调节转铁蛋白受体,可能通过减少其在细胞表面的表达来影响 HIV 感染 (Platt et al., 1992).

糖脂贮积症的潜在治疗方法

作为糖脂生物合成的新型抑制剂,N-丁基脱氧诺吉霉素为管理戈谢病等疾病提供了一种潜在的治疗方法 (Platt et al., 1994).

乙型肝炎病毒产生减少

N-壬基-DGJ 已被证明能有效减少组织培养中的乙型肝炎病毒产生,表明其抗病毒活性和在治疗策略中的潜力 (Mehta et al., 2002).

登革病毒感染

N-烷基化脱氧诺吉霉素衍生物对登革病毒感染显示出有希望的纳摩尔抗病毒活性,具有更好的生物利用度和低细胞毒性,表明了治疗的潜在途径 (Yu et al., 2012).

属性

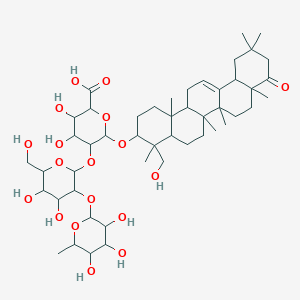

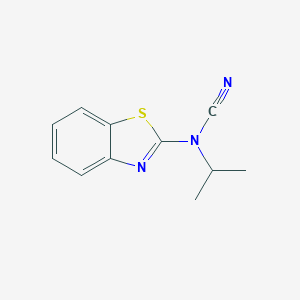

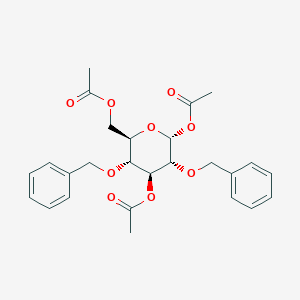

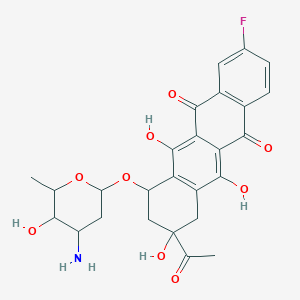

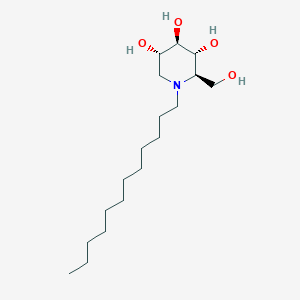

IUPAC Name |

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXAKMAAZJJHCB-XMTFNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431312 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-dodecyldeoxynojirimycin | |

CAS RN |

79206-22-7 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。